molecular formula C14H11Cl B14113123 2-Chloro-2-vinyl-1-1-biphenyl

2-Chloro-2-vinyl-1-1-biphenyl

Cat. No.: B14113123
M. Wt: 214.69 g/mol
InChI Key: ZECYFCFYEMZDCW-UHFFFAOYSA-N
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Description

2-Chloro-2-vinyl-1-1-biphenyl is an organic compound with the molecular formula C14H11Cl It is a derivative of biphenyl, where one of the hydrogen atoms is replaced by a chlorine atom and another by a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-2-vinyl-1-1-biphenyl typically involves the following steps:

    Halogenation: Biphenyl is first chlorinated to introduce a chlorine atom at the desired position.

    Vinylation: The chlorinated biphenyl undergoes a vinylation reaction, where a vinyl group is introduced. This can be achieved using reagents such as vinyl magnesium bromide in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and vinylation processes, optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these reactions.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Addition Reactions: The vinyl group can participate in addition reactions, such as hydrogenation or halogenation.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Addition Reactions: Hydrogen gas with a palladium catalyst for hydrogenation, or bromine for halogenation.

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include 2-vinyl-1-1-biphenyl derivatives with different functional groups.

    Addition Products: Hydrogenated or halogenated derivatives of the original compound.

    Oxidation Products: Various oxidized forms, such as alcohols or ketones.

Scientific Research Applications

2-Chloro-2-vinyl-1-1-biphenyl has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism by which 2-Chloro-2-vinyl-1-1-biphenyl exerts its effects depends on the specific reaction or application:

    Molecular Targets: The compound can interact with various molecular targets, such as enzymes or receptors, depending on its functional groups.

    Pathways Involved: It can participate in pathways involving nucleophilic substitution, addition, or oxidation-reduction reactions, leading to the formation of different products.

Comparison with Similar Compounds

    2-Chloro-1-1-biphenyl: Lacks the vinyl group, making it less reactive in addition reactions.

    2-Vinyl-1-1-biphenyl: Lacks the chlorine atom, affecting its reactivity in substitution reactions.

    2-Bromo-2-vinyl-1-1-biphenyl: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications.

Uniqueness: 2-Chloro-2-vinyl-1-1-biphenyl is unique due to the presence of both a chlorine atom and a vinyl group, allowing it to participate in a wide range of chemical reactions and making it a versatile compound for various applications.

Properties

Molecular Formula

C14H11Cl

Molecular Weight

214.69 g/mol

IUPAC Name

1-chloro-2-(2-ethenylphenyl)benzene

InChI

InChI=1S/C14H11Cl/c1-2-11-7-3-4-8-12(11)13-9-5-6-10-14(13)15/h2-10H,1H2

InChI Key

ZECYFCFYEMZDCW-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1C2=CC=CC=C2Cl

Origin of Product

United States

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